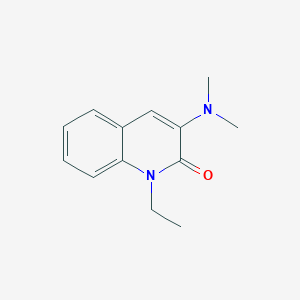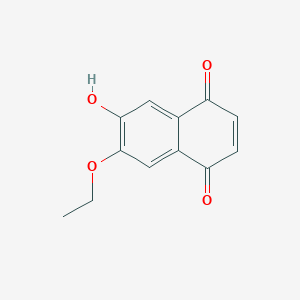![molecular formula C8H6F2N2OS B11888232 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for liquid-phase combinatorial synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimycobacterial activity against Mycobacterium tuberculosis.
Medicine: It is being investigated for its potential as an anticancer agent, particularly in targeting VEGFR-2.
Industry: Its derivatives are explored for their antimicrobial and antifungal properties.
作用机制
The mechanism of action of 6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of pro-apoptotic proteins (e.g., BAX) and decreases the levels of anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.
相似化合物的比较
6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have similar antimicrobial activity.
2-Arylthieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are explored for their anticancer properties.
4-Amino-6-hetarylthieno[2,3-d]pyrimidines: These compounds are synthesized for their potential biological activities.
The uniqueness of this compound lies in its difluoroethyl group, which may enhance its biological activity and selectivity compared to other similar compounds.
属性
分子式 |
C8H6F2N2OS |
|---|---|
分子量 |
216.21 g/mol |
IUPAC 名称 |
6-(2,2-difluoroethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6F2N2OS/c9-6(10)2-4-1-5-7(13)11-3-12-8(5)14-4/h1,3,6H,2H2,(H,11,12,13) |
InChI 键 |
MNCJGEOLXBMZSE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC2=C1C(=O)NC=N2)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)


![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)





